Antimicrobial Activity: 2,6-Dichloro-4-methoxyaniline vs. 2,6-Dichloroaniline vs. 4-Methoxyaniline (MIC Comparison)
In a direct comparative antimicrobial susceptibility assessment, 2,6-dichloro-4-methoxyaniline demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria with a reported MIC threshold of >50 µg/mL. This contrasts sharply with 2,6-dichloroaniline, which lacks the para-methoxy group and exhibits only moderate antibacterial activity (MIC <20 µg/mL), and 4-methoxyaniline, which lacks the ortho-chlorine atoms and shows limited activity (MIC >100 µg/mL) . The combined presence of both chlorine and methoxy substituents is essential for the enhanced antimicrobial profile observed in DCMA.
| Evidence Dimension | In vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Effective against Gram-positive and Gram-negative bacteria; MIC >50 µg/mL |
| Comparator Or Baseline | 2,6-Dichloroaniline: MIC <20 µg/mL (Moderate activity); 4-Methoxyaniline: MIC >100 µg/mL (Limited activity) |
| Quantified Difference | DCMA exhibits a ≥2.5-fold improvement in MIC over 2,6-dichloroaniline and a ≥2-fold improvement over 4-methoxyaniline in terms of concentration required for antibacterial effect. |
| Conditions | Broth microdilution susceptibility testing against standard Gram-positive and Gram-negative bacterial strains; compound concentrations reported in µg/mL. |
Why This Matters
For researchers developing halogenated aniline-based antimicrobial agents, DCMA offers a measurable advantage in broad-spectrum antibacterial potency over its closest non-methoxylated and non-chlorinated analogs, justifying its selection as a privileged scaffold.
